Zirconium oxychloride

Description

Properties

CAS No. |

7699-43-6 |

|---|---|

Molecular Formula |

Cl2OZr |

Molecular Weight |

178.12 g/mol |

IUPAC Name |

oxozirconium(2+) dichloride |

InChI |

InChI=1S/2ClH.O.Zr/h2*1H;;/q;;;+2/p-2 |

InChI Key |

IPCAPQRVQMIMAN-UHFFFAOYSA-L |

Canonical SMILES |

O=[Zr].Cl.Cl |

Color/Form |

White, silky crystals White solid Crystals or white solid |

density |

greater than 1 at 68 °F (USCG, 1999) 1.91 Density: 44 lb/cu ft Tetragonal crystals from water; crystals contain tetramers of the form (Zr4(OH)8(H2O)16)8+; density: 1.91; freely soluble in water, alcohol; the pH is equal to that of HCl of the same molarity /Zirconium oxychloride octahydrate/ |

melting_point |

250 °C (decomposes) |

Other CAS No. |

7699-43-6 25399-81-9 |

physical_description |

Zirconium oxychloride appears as white or yellow silky odorless crystals. Liquid; Pellets or Large Crystals, Liquid White solid; [HSDB] White or yellow odorless solid; [CAMEO] White to pale yellow crystalline lumps; [MSDSonline] |

Pictograms |

Corrosive; Irritant |

Related CAS |

13520-92-8 (octahydrate) |

solubility |

Soluble in water Insoluble in ethanol Soluble in methanol. Insoluble in organic solvents; aqueous solutions are acidic |

Synonyms |

zirconium chloride oxide zirconium oxychloride zirconium oxychloride octahydrate zirconium oxydichloride |

Origin of Product |

United States |

Foundational & Exploratory

Zirconium oxychloride octahydrate crystal structure analysis

An In-Depth Technical Guide to the Crystal Structure Analysis of Zirconium Oxychloride Octahydrate

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Preamble: Unveiling the Structural Complexity of a Versatile Zirconium Salt

This compound octahydrate (ZrOCl₂·8H₂O) is a cornerstone material in various scientific and industrial domains, serving as a critical precursor in the synthesis of advanced ceramics, a catalyst in organic transformations, and an intermediate in the production of other zirconium compounds.[1][2] Its utility is intrinsically linked to its unique crystal structure, a feature that dictates its chemical behavior and reactivity. This guide provides a comprehensive technical analysis of the crystal structure of this compound octahydrate, offering field-proven insights into its determination and interpretation for researchers, scientists, and professionals in drug development.

The Core Structural Unit: A Tetranuclear Cationic Complex

The defining feature of the solid-state structure of this compound octahydrate is the presence of a complex tetranuclear cation: [Zr₄(OH)₈(H₂O)₁₆]⁸⁺ .[3][4] This intricate arrangement consists of four zirconium atoms situated at the corners of a slightly distorted square.[5] These zirconium centers are interconnected by eight bridging hydroxyl (OH) groups, with four positioned above and four below the plane of the zirconium atoms.[5]

Crucially, the chloride ions are not directly bonded to the zirconium atoms in the primary coordination sphere. Instead, they reside in the crystal lattice, balancing the positive charge of the cationic complex, and are surrounded by water molecules.[5] This separation of the cation and anion is a key determinant of the compound's reactivity and solubility.

Coordination Geometry and Bonding

Each zirconium atom within the tetrameric unit is eight-coordinated, bonded to four bridging hydroxyl groups and four terminal water molecules.[3][5] The arrangement of these eight oxygen atoms around each zirconium atom approximates a distorted square antiprism or a dodecahedron.[3][5] The mean bond lengths within this complex are approximately:

The variability in these bond lengths and the distortion from ideal geometry are a consequence of the complex interplay of electrostatic forces and hydrogen bonding within the crystal lattice.

Crystallographic Data Summary

The crystal structure of this compound octahydrate has been elucidated through single-crystal X-ray diffraction studies. The key crystallographic parameters are summarized in the table below for quick reference.

| Parameter | Value | Source(s) |

| Chemical Formula | [Zr₄(OH)₈(H₂O)₁₆]Cl₈·12H₂O | [4] |

| Common Formula | ZrOCl₂·8H₂O | [4] |

| Crystal System | Tetragonal | [4][5] |

| Space Group | P4₂/nmc (No. 137) | [5] |

| Unit Cell Parameters | a = 17.08 Å, c = 7.689 Å | [5] |

| Z (formula units/cell) | 8 | [5] |

Experimental Workflow for Crystal Structure Determination

The elucidation of the crystal structure of this compound octahydrate is a multi-step process that relies on the precise application of analytical techniques. The following workflow outlines the key experimental stages, emphasizing the causality behind each procedural choice.

Synthesis and Single Crystal Growth

Protocol:

-

Preparation of a Saturated Solution: this compound octahydrate is typically synthesized by dissolving zirconium tetrachloride in water or by treating zirconium oxide with hydrochloric acid.[4] For single crystal growth, a supersaturated aqueous solution is prepared.

-

Controlled Evaporation: The saturated solution is allowed to evaporate slowly and undisturbed at a constant temperature. This slow evaporation is critical to allow for the ordered arrangement of molecules into a crystalline lattice, rather than rapid precipitation which would result in a polycrystalline powder.

-

Crystal Harvesting: Once suitable single crystals have formed, they are carefully harvested from the mother liquor.

Expert Insight:

The quality of the single crystal is paramount for successful X-ray diffraction analysis. Rapid changes in temperature or mechanical agitation during crystal growth can introduce defects into the crystal lattice, which will adversely affect the quality of the diffraction data.

Single-Crystal X-ray Diffraction (SC-XRD)

This is the definitive technique for determining the three-dimensional arrangement of atoms in a crystal.

Protocol:

-

Crystal Mounting: A suitable single crystal is mounted on a goniometer head.

-

Data Collection: The crystal is irradiated with a monochromatic X-ray beam, and the resulting diffraction pattern is collected on a detector as the crystal is rotated.

-

Structure Solution: The diffraction data is processed to determine the unit cell dimensions and space group. The initial positions of the atoms are determined using methods such as the Patterson or direct methods.

-

Structure Refinement: The initial structural model is refined using a least-squares method, which minimizes the difference between the observed and calculated diffraction intensities.[3]

Trustworthiness through Self-Validation:

The refinement process includes the calculation of crystallographic R-factors (e.g., R1, wR2), which are statistical measures of the agreement between the experimental diffraction data and the structural model. Low R-factors are indicative of a high-quality and reliable structure determination.

Complementary Analytical Techniques

While SC-XRD provides the primary structural information, other techniques are essential for a comprehensive understanding of the material.

-

Thermal Analysis (TGA/DSC): Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) are used to study the thermal decomposition of this compound octahydrate.[1][6] This analysis reveals the stepwise loss of water molecules and hydrogen chloride, providing insights into the bonding and stability of the crystal lattice.[1]

-

Spectroscopic Analysis (FTIR, Raman): Fourier-transform infrared (FTIR) and Raman spectroscopy can be used to probe the vibrational modes of the molecule, confirming the presence of hydroxyl groups, coordinated water molecules, and the absence of direct Zr-Cl bonds.[7]

Visualizing the Tetranuclear Core

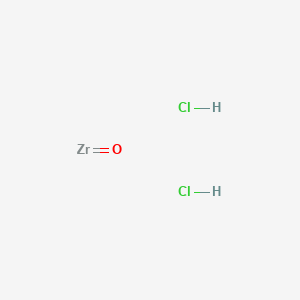

To better understand the intricate structure of the [Zr₄(OH)₈(H₂O)₁₆]⁸⁺ cation, the following diagram illustrates the connectivity of the constituent atoms.

Implications for Research and Development

A thorough understanding of the crystal structure of this compound octahydrate is not merely an academic exercise. It has profound practical implications:

-

In Materials Science: The tetrameric structure serves as a building block for the synthesis of zirconia (ZrO₂) nanoparticles and other zirconium-based materials. The arrangement of atoms in the precursor directly influences the properties of the final product.

-

In Catalysis: The Lewis acidic nature of the zirconium centers, made accessible by the surrounding water and hydroxyl ligands, is key to its catalytic activity in various organic reactions.[8]

-

In Drug Development: While not a direct therapeutic agent, zirconium compounds can be used in the synthesis of pharmaceutical intermediates. Understanding the coordination chemistry of zirconium is essential for controlling reaction pathways and ensuring product purity.

Conclusion

The crystal structure of this compound octahydrate is a testament to the complex coordination chemistry of zirconium. The existence of the [Zr₄(OH)₈(H₂O)₁₆]⁸⁺ tetranuclear complex, elucidated through rigorous experimental techniques, provides a framework for understanding its physical and chemical properties. For researchers and professionals, a deep appreciation of this structure is fundamental to harnessing the full potential of this versatile compound in their respective fields.

References

- A Technical Guide to the Thermal Decomposition of Zirconyl Chloride Octahydr

- Refinement of the Crystal Structure of Zirconyl Chloride Octahydrate.

- Thermal Decomposition Process of Zirconium Oxide Chloride Octahydr

- Thermal decomposition process of zirconium oxide chloride octahydr

- Zirconium(IV)

- Synthesis and Characterization of this compound from Bangka and Belitung Zircon Sand.

- The crystal structure of zirconyl chloride octahydrate and zirconyl bromide octahydr

- Characterization of the thermal dehydration of zirconium oxide halide octahydrates.

- Zr(Ⅳ)

- The Crystal Structure of Zirconyl Chloride Octahydrate and Zirconyl Bromide Octahydr

- This compound octahydr

- Zirconyl chloride. Wikipedia.

- Zirconium(IV)

- Process for preparing high-purity this compound crystals.

- This compound. PubChem.

- Preparation of this compound.

- DTA-TG and XRD study on the reaction between ZrOCl2 center dot 8H(2)O and (NH4)(2)HPO4 for synthesis of ZrP2O7.

- A review on green Lewis acids: zirconium(IV) oxydichloride octahydrate (ZrOCl2·8H2O) and zirconium(IV) tetrachloride (ZrCl4) in organic chemistry.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. americanelements.com [americanelements.com]

- 3. researchgate.net [researchgate.net]

- 4. Zirconyl chloride - Wikipedia [en.wikipedia.org]

- 5. journals.iucr.org [journals.iucr.org]

- 6. Thermal Decomposition Process of Zirconium Oxide Chloride Octahydrate [jstage.jst.go.jp]

- 7. pubs.acs.org [pubs.acs.org]

- 8. researchgate.net [researchgate.net]

An In-depth Technical Guide on the Hydrolysis Mechanism of Zirconium Oxychloride in Aqueous Solution

For Researchers, Scientists, and Drug Development Professionals

The aqueous chemistry of zirconium is intricate and of significant importance across various scientific and industrial domains. Central to this is the hydrolysis of zirconium oxychloride (ZrOCl₂), a process that dictates the formation of various polynuclear species and ultimately influences the properties of zirconium-based materials and pharmaceuticals. This guide provides a comprehensive technical overview of the hydrolysis mechanism of this compound, grounded in established scientific principles and experimental evidence.

The Nature of Zirconium in Aqueous Environments

In aqueous solutions, the zirconium(IV) ion (Zr⁴⁺) exhibits a pronounced tendency to hydrolyze. This is a direct result of its high charge-to-radius ratio, which leads to the strong polarization of coordinated water molecules and subsequent deprotonation. While this compound is often represented by the simple formula ZrOCl₂, its solid-state structure, typically as the octahydrate (ZrOCl₂·8H₂O), reveals a more complex reality. The fundamental zirconium species in this salt is the tetrameric cation, [Zr₄(OH)₈(H₂O)₁₆]⁸⁺.[1][2][3] This pre-existing polynuclear structure is the primary entity that enters the aqueous phase upon dissolution and is the starting point for further hydrolysis and polymerization.

The Hydrolysis Cascade: From Tetramer to Polymer

Upon dissolving this compound in water, the [Zr₄(OH)₈(H₂O)₁₆]⁸⁺ cation is released into the solution.[4] The subsequent hydrolysis is not a simple monomeric process but rather a series of reactions involving this stable tetranuclear unit.[1][3] The extent and nature of the hydrolysis are strongly dependent on the solution's pH.

As the pH of the solution increases, the coordinated water molecules on the tetramer undergo deprotonation. This process can be represented as:

[Zr₄(OH)₈(H₂O)₁₆]⁸⁺ + nOH⁻ ⇌ [Zr₄(OH)₈₊ₙ(H₂O)₁₆₋ₙ]⁽⁸⁻ⁿ⁾⁺ + nH₂O

This initial deprotonation is a crucial step that precedes the more complex polymerization reactions.

Figure 1: Dissolution and initial deprotonation of the zirconium tetramer.

With further increases in pH or zirconium concentration, the partially hydrolyzed tetramers begin to aggregate and polymerize.[5][6] This process involves the formation of new oxo- and hydroxo-bridges between the tetrameric units, leading to the creation of larger polynuclear species. While the exact structures of these higher-order polymers are complex and can be varied, evidence suggests the formation of octameric and even larger species.[7] The polymerization can eventually lead to the formation of colloidal particles and, under certain conditions, the gelation of the solution.

Figure 2: Generalized pathway of zirconium hydrolysis and polymerization.

Key Factors Influencing the Hydrolysis Mechanism

Several experimental parameters critically influence the hydrolysis and polymerization of this compound in aqueous solution:

-

pH: As the primary driver of deprotonation, pH is the most critical factor. Increasing the pH shifts the equilibrium towards more hydrolyzed and polymerized species.[5][8][9]

-

Zirconium Concentration: Higher concentrations of zirconium promote the formation of polynuclear species due to the increased probability of intermolecular interactions.[5][6]

-

Temperature: Elevated temperatures generally accelerate the rates of both hydrolysis and polymerization reactions.[5]

-

Presence of Other Ions: The nature and concentration of counter-ions and other species in the solution can influence the structure and stability of the polynuclear zirconium complexes.

Experimental Methodologies for Characterization

A comprehensive understanding of the zirconium hydrolysis mechanism requires the application of various analytical techniques to characterize the species present in solution.

Table 1: Key Experimental Techniques for Studying Zirconium Hydrolysis

| Technique | Information Provided |

| Potentiometric Titration | Quantifies the average number of protons released per zirconium ion, providing stoichiometric information about the hydrolysis reactions.[10] |

| Small-Angle X-ray Scattering (SAXS) | Determines the size and shape of the polynuclear species in solution.[11] |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Provides insights into the local chemical environment of zirconium and the nature of the bridging ligands. |

| Electrospray Ionization Mass Spectrometry (ESI-MS) | Allows for the direct detection and identification of various polynuclear zirconium species in solution.[8][12] |

| X-ray Absorption Spectroscopy (XAS) | Provides information on the coordination number and bond distances around the zirconium atoms. |

Experimental Protocol: Potentiometric Titration

This protocol outlines a general procedure for studying the hydrolysis of this compound using potentiometric titration.

-

Solution Preparation:

-

Accurately prepare a stock solution of this compound in deionized water. The concentration should be precisely known.

-

Prepare and standardize a titrant solution of a strong base, such as sodium hydroxide.

-

-

Titration Setup:

-

Place a known volume of the this compound solution into a thermostatted reaction vessel to maintain a constant temperature.

-

Immerse a calibrated pH electrode and a reference electrode into the solution.

-

Use a precision burette to add the standardized base solution to the this compound solution.

-

-

Data Collection:

-

Add the base in small, accurately measured increments.

-

After each addition, allow the solution to equilibrate and record the stable pH reading.

-

-

Data Analysis:

-

Plot the measured pH values against the volume of base added to generate a titration curve.

-

From the titration curve, calculate the average number of hydroxide ions consumed per zirconium ion at various points along the curve. This provides quantitative data on the extent of hydrolysis.

-

Figure 3: A stepwise workflow for the potentiometric titration of this compound.

Significance in Drug Development and Materials Science

A thorough understanding of this compound hydrolysis is crucial for its application in various fields. In the realm of drug development, zirconium-based compounds are being investigated for applications such as drug delivery systems and as therapeutic agents. The nature of the zirconium species in solution directly impacts:

-

Formulation Stability: Controlling the hydrolysis and polymerization is essential to prevent precipitation and ensure the long-term stability of pharmaceutical formulations.

-

Biocompatibility: The size and charge of the polynuclear species can influence their interaction with biological systems and, consequently, their biocompatibility.

-

Drug Interaction: The surface chemistry of zirconium-based nanoparticles, which is governed by the hydrolysis products, will determine how they interact with, load, and release drug molecules.

In materials science, the controlled hydrolysis of this compound is a cornerstone of the sol-gel process used to synthesize a wide range of zirconium-based materials, including ceramics, catalysts, and coatings.

Conclusion

The hydrolysis of this compound in aqueous solution is a multifaceted process that begins with the dissolution of the pre-existing tetrameric cation, [Zr₄(OH)₈(H₂O)₁₆]⁸⁺. Subsequent deprotonation and polymerization reactions, which are highly sensitive to pH, concentration, and temperature, lead to the formation of a variety of polynuclear species. A comprehensive characterization of these processes requires a multi-technique analytical approach. The ability to understand and control this complex chemistry is fundamental to harnessing the full potential of zirconium compounds in advanced applications, from innovative drug delivery platforms to high-performance materials.

References

- Sasaki, T., et al. (2010). Detection of Polynuclear Zirconium Hydroxide Species in Aqueous Solution by Desktop ESI-MS. Journal of Nuclear Science and Technology, 47(12), 1163-1171.

- Sasaki, T., et al. (2010). Detection of Polynuclear Zirconium Hydroxide Species in Aqueous Solution by Desktop ESI-MS. Taylor & Francis Online.

- Rao, N., Holerca, M. N., Klein, M. L., & Pophristic, V. (2007). Computational Study of the Zr4+ Tetranuclear Polymer, [Zr4(OH)8(H2O)16]8+. The Journal of Physical Chemistry A, 111(45), 11395–11399.

- Fang, Z., & Dixon, D. A. (2013). Hydrolysis of ZrCl4 and HfCl4: The Initial Steps in the High-Temperature Oxidation of Metal Chlorides to Produce ZrO2 and HfO2. The Journal of Physical Chemistry C, 117(15), 7459–7474.

- Head, A. R., et al. (2021). Aqueous Stability of Zirconium Clusters, Including the Zr(IV) Hexanuclear Hydrolysis Complex [Zr6O4(OH)4(H2O)24]12+, from Density Functional Theory. Inorganic Chemistry, 60(21), 16486–16495.

- Matsui, K., & Ohgai, M. (2000). Formation Mechanism of Hydrous-Zirconia Particles Produced by Hydrolysis of ZrOCl2 Solutions: II. Journal of the Ceramic Society of Japan, 108(1262), 903-907.

- Sasaki, T., et al. (2010). Detection of Polynuclear Zirconium Hydroxide Species in Aqueous Solution by Desktop ESI-MS.

- Rao, N., Holerca, M. N., Klein, M. L., & Pophristic, V. (2007). Computational study of the Zr4+ tetranuclear polymer, [Zr4(OH)8(H2O)16]8+. PubMed.

- Grenthe, I., et al. (2018). Effect of temperature on the solubility and solid phase stability of zirconium hydroxide. Applied Geochemistry, 97, 143-151.

- BenchChem. (2025).

- Lias, E. (n.d.). The forgotten chemistry of group(IV) metals: a survey on the synthesis, structure, and properties of discrete Zr.

- Fang, Z., & Dixon, D. A. (2013). Hydrolysis of ZrCl>4> and HfCl>4>: The initial steps in the high-temperature oxidation of metal chlorides to produce ZrO>2> and HfO>2>.

- Brown, P. L., & Ekberg, C. (2016). Studies on the Hydrolytic Behavior of Zirconium(IV).

- Wang, Y., et al. (2023). Removal of Hf(IV) Ions from Zr(IV) Ions in Sulfuric Acid Solution by Solvent Extraction with PC88A. MDPI.

- ideXlab. (n.d.). This compound - Explore the Science & Experts.

- Wanglek, A., et al. (2023). Shortening synthesis process of zirconium hydroxide as a hydrolysis product of sodium zirconate. Physicochemical Problems of Mineral Processing, 59(3).

- BenchChem. (2025). Preventing precipitation during Zirconium(IV) ethoxide hydrolysis.

- Pan, H., et al. (2003). Probing the early-stage/rapid processes in hydrolysis and condensation of metal alkoxides.

- IAEA. (2001). PROPERTIES OF ZIRCONIUM 2.1 Physical Properties.

- Muha, G. M., & Vaughan, P. A. (1960). The Hydrolytic Polymerization of Zirconium in Perchloric Acid Solutions. Journal of the American Chemical Society, 82(19), 5097-5101.

- Google Patents. (2014). CN104003439A - Method for preparing this compound solution.

- Wang, Y., et al. (2021). Supercritical Hydrothermal Synthesis of Nano-Zirconia: Reaction Path and Crystallization Mechanisms of Different Precursors. E3S Web of Conferences, 267, 01018.

- Salvi, A. M., & Williams-Jones, A. E. (2016). Experimental determination of zirconium speciation in hydrothermal solutions.

- Deri, M. A., et al. (2014). Complexation chemistry of Zr(IV) with hydroxamates: Crystallography, density functional theory, and potentiometry as new tools for the development of chelators for 89Zr in nuclear medicine.

- PeerJ. (n.d.). Search.

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. perssongroup.lbl.gov [perssongroup.lbl.gov]

- 3. Computational study of the Zr4+ tetranuclear polymer, [Zr4(OH)8(H2O)16]8+ - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. lirias.kuleuven.be [lirias.kuleuven.be]

- 8. tandfonline.com [tandfonline.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Removal of Hf(IV) Ions from Zr(IV) Ions in Sulfuric Acid Solution by Solvent Extraction with PC88A | MDPI [mdpi.com]

- 12. kansai-u.repo.nii.ac.jp [kansai-u.repo.nii.ac.jp]

The Thermal Decomposition Pathway of Zirconium Oxychloride Octahydrate: A Technical Guide

This in-depth technical guide provides a comprehensive exploration of the thermal decomposition pathway of zirconium oxychloride octahydrate (ZrOCl₂·8H₂O). Intended for researchers, scientists, and professionals in drug development and materials science, this document elucidates the intricate physicochemical transformations that occur upon heating this compound, leading to the formation of zirconium dioxide (zirconia, ZrO₂). The narrative synthesizes fundamental principles with field-proven experimental insights to offer a robust understanding of this critical process.

Introduction: The Significance of this compound Decomposition

This compound octahydrate serves as a vital precursor in the synthesis of advanced zirconium-based materials, most notably zirconia. Zirconia is a highly sought-after ceramic material renowned for its exceptional thermal stability, high mechanical strength, and corrosion resistance. These properties make it indispensable in a wide array of applications, from dental implants and cutting tools to solid oxide fuel cells and thermal barrier coatings in the aerospace industry. Understanding the precise thermal decomposition pathway of ZrOCl₂·8H₂O is paramount for controlling the phase, purity, and morphology of the final zirconia product, which in turn dictates its performance in these demanding applications.

The thermal decomposition of this hydrated salt is not a simple, one-step process but rather a complex series of overlapping dehydration and dehydrochlorination events. These events lead to the formation of various intermediate species before the final crystallization of zirconia. The causality behind the experimental choices in studying this pathway lies in the need to isolate and characterize these transient phases, which requires a combination of sophisticated analytical techniques.

Experimental Methodologies: A Self-Validating Approach

To rigorously investigate the thermal decomposition of this compound octahydrate, a suite of complementary analytical techniques is employed. This multi-faceted approach ensures a self-validating system where the results from one technique corroborate and build upon the findings of another.

Thermogravimetric and Differential Thermal Analysis (TGA/DTA)

Expertise & Experience: TGA/DTA is the cornerstone for studying this decomposition. TGA provides quantitative information on mass loss as a function of temperature, allowing for the precise determination of dehydration and dehydrochlorination steps. DTA measures the temperature difference between the sample and a reference, revealing whether a process is endothermic (e.g., dehydration) or exothermic (e.g., crystallization). By coupling these techniques, we can correlate mass loss events with their energetic signatures, providing a detailed thermal profile of the decomposition.

Experimental Protocol: TGA/DTA of this compound Octahydrate

-

Instrument Preparation:

-

Ensure the TGA/DTA instrument is calibrated for both temperature and mass.

-

Use an inert crucible, typically alumina (Al₂O₃), to prevent any reaction with the sample or its decomposition products.[1]

-

-

Sample Preparation:

-

Weigh approximately 5-10 mg of high-purity ZrOCl₂·8H₂O powder into the crucible. A smaller sample size minimizes thermal gradients within the sample.[1]

-

-

Experimental Conditions:

-

Place the crucible in the TGA furnace.

-

Purge the furnace with an inert gas, such as nitrogen or argon, at a flow rate of 20-50 mL/min to prevent oxidative side reactions.

-

Set the heating program to ramp from ambient temperature to 1000 °C at a constant heating rate of 10 °C/min. A controlled heating rate is crucial for resolving distinct decomposition steps.

-

-

Data Acquisition and Analysis:

-

Record the mass loss (TGA curve) and the differential temperature (DTA curve) as a function of temperature.

-

Analyze the TGA curve to identify the temperature ranges and percentage mass loss for each decomposition step.

-

Analyze the DTA curve to identify endothermic and exothermic peaks corresponding to the mass loss events and phase transitions.

-

X-ray Diffraction (XRD)

Expertise & Experience: XRD is indispensable for identifying the crystallographic phases of the solid products at various stages of decomposition. By heating the sample to specific temperatures identified from the TGA/DTA data and then performing XRD analysis, we can track the transformation from the initial hydrated salt to amorphous intermediates and finally to the different crystalline polymorphs of zirconia (tetragonal and monoclinic).

Experimental Protocol: XRD Analysis of Decomposition Products

-

Sample Preparation:

-

Heat separate samples of ZrOCl₂·8H₂O in a furnace to key temperatures identified from the TGA/DTA analysis (e.g., after each major mass loss event and after the crystallization exotherm).

-

Hold the sample at each temperature for a sufficient time to ensure the transformation is complete.

-

Rapidly cool the samples to room temperature to quench the high-temperature phases.

-

-

Data Acquisition:

-

Grind the heat-treated samples into a fine powder.

-

Mount the powder on a sample holder.

-

Perform XRD analysis using a diffractometer, typically with Cu Kα radiation. Scan over a 2θ range that covers the characteristic peaks of the expected phases (e.g., 10-80°).

-

-

Data Analysis:

-

Identify the crystalline phases present in each sample by comparing the experimental diffraction patterns to standard reference patterns from a database (e.g., the ICDD PDF database).[2]

-

Determine the crystallite size from the peak broadening using the Scherrer equation.

-

For multiphase samples, perform quantitative phase analysis (e.g., using the Rietveld method) to determine the relative amounts of each crystalline phase.[3]

-

Fourier-Transform Infrared (FTIR) Spectroscopy

Expertise & Experience: FTIR spectroscopy is a powerful tool for probing the chemical bonding within the material at different stages of decomposition. It is particularly useful for tracking the loss of water molecules (O-H stretching and bending vibrations) and the evolution of Zr-O bonds.

Experimental Protocol: FTIR Analysis of Decomposition Intermediates

-

Sample Preparation:

-

Prepare heat-treated samples as described for XRD analysis.

-

Mix a small amount of the powdered sample with dry potassium bromide (KBr) and press it into a transparent pellet.

-

-

Data Acquisition:

-

Record the FTIR spectrum of the pellet over the mid-infrared range (typically 4000-400 cm⁻¹).

-

-

Data Analysis:

-

Identify the characteristic absorption bands for water (around 3400 cm⁻¹ and 1630 cm⁻¹), hydroxyl groups, and Zr-O bonds (typically below 800 cm⁻¹).

-

Analyze the changes in the intensity and position of these bands as a function of temperature to understand the dehydration and bond formation processes.

-

The Multi-Stage Decomposition Pathway

The thermal decomposition of this compound octahydrate is a sequential process that can be broadly divided into three main stages: dehydration, dehydrochlorination, and crystallization.

Stage I: Dehydration (Ambient to ~250 °C)

The initial stage of decomposition involves the stepwise removal of the eight molecules of water of hydration. This process is endothermic and occurs in several overlapping steps.

-

Step 1a: Loss of Lattice Water (50 - 150 °C): The first molecules of water to be lost are the weakly bound lattice water. Studies have shown that the initial dehydration involves the loss of three water molecules.[4]

-

Step 1b: Formation of Lower Hydrates (150 - 250 °C): As the temperature increases, more coordinated water molecules are removed, leading to the formation of lower hydrates. A stable intermediate, ZrOCl₂·4H₂O, has been identified. Further heating leads to the formation of di- and tri-hydrates. It has been reported that six molecules of water are lost by 150 °C, with the compound becoming anhydrous at 210 °C.

The chemical equations for this stage can be represented as:

-

ZrOCl₂·8H₂O(s) → ZrOCl₂·4H₂O(s) + 4H₂O(g)

-

ZrOCl₂·4H₂O(s) → ZrOCl₂(s) + 4H₂O(g)

Stage II: Dehydrochlorination and Formation of Amorphous Zirconia ( ~250 - 450 °C)

Following dehydration, the decomposition of the anhydrous this compound begins. This stage is characterized by the simultaneous removal of chlorine as hydrogen chloride (HCl), a process known as dehydrochlorination. This occurs through the reaction of the chloride ions with residual hydroxyl groups or adsorbed water.

This process results in the formation of an amorphous zirconium oxyhydroxide or hydrated zirconia intermediate. The exact stoichiometry of this intermediate can be complex and is often represented as ZrOₓ(OH)yClz. The key transformation in this stage is the breaking of Zr-Cl bonds and the formation of Zr-O-Zr bridges.

A proposed reaction for this stage is:

-

2ZrOCl₂(s) + H₂O(g) → Zr₂O₃Cl₂(s) + 2HCl(g)

-

Further heating leads to: Zr₂O₃Cl₂(s) + H₂O(g) → 2ZrO₂(s) + 2HCl(g)

Stage III: Crystallization of Zirconia ( > 450 °C)

The final stage of the decomposition is the crystallization of the amorphous zirconia into its stable crystalline forms. This is an exothermic process, often observed as a sharp peak in the DTA curve.

-

Formation of Metastable Tetragonal ZrO₂ (~450 - 700 °C): The amorphous zirconia first crystallizes into a metastable tetragonal phase (t-ZrO₂).[5][6] The formation of this phase is influenced by factors such as particle size and the presence of anionic impurities.[6]

-

Transformation to Monoclinic ZrO₂ ( > 700 °C): Upon further heating, the metastable tetragonal phase transforms into the thermodynamically stable monoclinic phase (m-ZrO₂).[5] This transformation temperature can vary depending on the specific conditions and the purity of the material. By 850 °C, the formation of monoclinic zirconia is generally complete.

The crystallization process can be summarized as:

-

Amorphous ZrO₂ → t-ZrO₂(s)

-

t-ZrO₂(s) → m-ZrO₂(s)

Quantitative Data Summary

The following table summarizes the key events, temperature ranges, and theoretical mass losses during the thermal decomposition of ZrOCl₂·8H₂O. The theoretical mass loss is calculated based on the stoichiometry of the reactions.

| Stage | Process | Temperature Range (°C) | Key Events & Intermediates | Theoretical Mass Loss (%) |

| I | Dehydration | Ambient - 250 | Loss of 8 H₂O molecules, formation of ZrOCl₂·4H₂O and other lower hydrates. | 44.7% |

| II | Dehydrochlorination | 250 - 450 | Removal of 2 HCl molecules, formation of amorphous ZrO₂. | 22.6% |

| III | Crystallization | > 450 | Exothermic crystallization of amorphous ZrO₂ to t-ZrO₂, followed by transformation to m-ZrO₂. | 0% |

| Total | Ambient - 1000 | Formation of crystalline ZrO₂. | 67.3% |

Visualizing the Decomposition Pathway and Experimental Workflow

To further clarify the complex relationships in the decomposition process and the experimental approach, the following diagrams are provided.

Caption: The thermal decomposition pathway of ZrOCl₂·8H₂O.

Caption: A workflow for characterizing the decomposition of ZrOCl₂·8H₂O.

Conclusion

The thermal decomposition of this compound octahydrate is a multifaceted process involving distinct stages of dehydration, dehydrochlorination, and crystallization. A thorough understanding of this pathway, facilitated by a combination of TGA/DTA, XRD, and FTIR analysis, is crucial for the controlled synthesis of high-quality zirconia with tailored properties for advanced applications. The insights and protocols presented in this guide provide a robust framework for researchers and professionals working with this important precursor material. By carefully controlling the thermal treatment conditions based on a solid understanding of the underlying chemical transformations, it is possible to engineer zirconia with desired phase compositions, crystallite sizes, and morphologies.

References

-

Amorphous mesostructured zirconia with high (hydro)thermal stability. (2020). RSC Publishing. Retrieved from [Link]

-

Thermal decomposition process of zirconium oxide chloride octahydrate. (n.d.). INIS-IAEA. Retrieved from [Link]

-

Crystallization and Transformation of Zirconia Under Hydrothermal Conditions. (n.d.). ResearchGate. Retrieved from [Link]

-

Reaction mechanism of initial dehydration of zirconium oxide chloride octahydrate in its thermal decomposition. (1974). OSTI.gov. Retrieved from [Link]

-

The Study of the Influence of ZrO2 Precursor Type and the Temperature of Annealing on the Crystallization of the Tetragonal Polymorph of ZrO2 in Zirconia-Silica Gels. (2022). NIH. Retrieved from [Link]

-

In situ crystallisation in ZrO2 thin films during high temperature X-ray diffraction. (n.d.). ResearchGate. Retrieved from [Link]

-

IR Spectroscopic Degradation Study of Thin Organometal Halide Perovskite Films. (n.d.). MDPI. Retrieved from [Link]

-

Formation of ZrO2 by the Thermal Decomposition of Zirconium Salts. (n.d.). ResearchGate. Retrieved from [Link]

-

Phase Analysis in Zirconia Systems. (n.d.). ResearchGate. Retrieved from [Link]

-

Identification of tetragonal and cubic structures of zirconia using synchrotron x-radiation source. (n.d.). UNL Digital Commons. Retrieved from [Link]

-

Experimental and theoretical study of the effect of typical halides on thermal decomposition products and energy release of ammonium nitrate based on microcalorimetry and FTIR. (n.d.). ResearchGate. Retrieved from [Link]

-

The effect of hydrolysis duration on the phase composition, texture, aggregation and agglomeration of ZrO2 nanoparticles. (n.d.). Math-Net.Ru. Retrieved from [Link]

-

X-ray and SEM studies on zirconia powders. (n.d.). Journal of Achievements in Materials and Manufacturing Engineering. Retrieved from [Link]

-

Phase identification - XRD. (n.d.). MyScope. Retrieved from [Link]

-

A Beginner's Guide to Thermogravimetric Analysis. (n.d.). XRF Scientific. Retrieved from [Link]

-

DTA-TG and XRD study on the reaction between ZrOCl2·8H2O and (NH4)2HPO4 for synthesis of ZrP2O7. (n.d.). ResearchGate. Retrieved from [Link]

-

Thermal Analysis TGA / DTA. (n.d.). University of Oslo. Retrieved from [Link]

-

The thermal decomposition of zirconium oxyhydroxide. (n.d.). ResearchGate. Retrieved from [Link]

-

USE OF THE THERMOGRAVIMETRIC ANALYSER TGA Q50. (n.d.). University of Reading. Retrieved from [Link]

-

Hydration of mixed halide perovskites investigated by Fourier transform infrared spectroscopy. (2019). AIP Publishing. Retrieved from [Link]

-

Protection and deprotection chemistry catalyzed by this compound octahydrate (ZrOCl2·8H2O). (n.d.). ResearchGate. Retrieved from [Link]

-

Protocol Thermogravimetric Analysis (TGA). (n.d.). EPFL. Retrieved from [Link]

-

Zirconyl chloride. (n.d.). Wikipedia. Retrieved from [Link]

-

What happens if zirconium oxy chloride reacts with water?. (2017). ResearchGate. Retrieved from [Link]

-

TGA Standard Operating Procedures. (n.d.). Western Washington University. Retrieved from [Link]

-

TG-FTIR, DSC and quantum chemical studies of the thermal decomposition of quaternary methylammonium halides. (n.d.). ResearchGate. Retrieved from [Link]

-

Thermal decomposition equations. (n.d.). ISSR Classes. Retrieved from [Link]

-

Temperature-Dependent Thermal Decomposition Pathway of Organic–Inorganic Halide Perovskite Materials. (2019). ACS Publications. Retrieved from [Link]

-

PREPARATION OF HIGH QUALITY this compound FROM ZIRCON OF VIETNAM. (n.d.). OSTI.gov. Retrieved from [Link]

-

This compound hydrate: an efficient and reusable catalyst for retro-Claisen condensation of alcohols with 1,3-diketones. (n.d.). Organic & Biomolecular Chemistry (RSC Publishing). Retrieved from [Link]

-

Glycol losses calculation in a gas dehydration unit. (n.d.). ResearchGate. Retrieved from [Link]

-

Glycol losses calculation in a gas dehydration unit. (2023). Gema Wiralodra. Retrieved from [Link]

Sources

- 1. epfl.ch [epfl.ch]

- 2. MyScope [myscope.training]

- 3. jamme.acmsse.h2.pl [jamme.acmsse.h2.pl]

- 4. researchgate.net [researchgate.net]

- 5. Amorphous mesostructured zirconia with high (hydro)thermal stability - RSC Advances (RSC Publishing) DOI:10.1039/D0RA04824K [pubs.rsc.org]

- 6. researchgate.net [researchgate.net]

Spectroscopic Characterization of Zirconium Oxychloride Solutions: From Theory to Practice

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Zirconium oxychloride (ZrOCl₂·8H₂O) is a critical precursor in the synthesis of advanced materials, catalysts, and pharmaceuticals. However, its utility is complicated by the intricate behavior of the zirconium(IV) ion in aqueous media. Due to its high charge density, Zr(IV) readily undergoes hydrolysis and polymerization, forming a dynamic equilibrium of various oligo-nuclear species. Controlling the final product's properties hinges on a precise understanding of the solution-state speciation, which is often non-trivial to elucidate. This technical guide provides a comprehensive overview of modern spectroscopic techniques for the characterization of this compound solutions. We move beyond mere procedural descriptions to explain the causal links between experimental choices and the data obtained. Authored from the perspective of a field-experienced scientist, this paper emphasizes an integrated, multi-technique approach—combining vibrational spectroscopy (Raman, IR), X-ray absorption spectroscopy (XAS), and others—to build a self-validating, holistic model of the zirconium species present in solution.

The Core Challenge: The Complex Aqueous Chemistry of Zirconium(IV)

The zirconium(IV) cation (Zr⁴⁺) possesses a high charge-to-radius ratio, which imparts a strong tendency to act as a Lewis acid and hydrolyze in water.[1] When this compound octahydrate, a common starting material, is dissolved, it generates acidic solutions and does not exist as a simple mononuclear aquo ion.[1] Instead, it undergoes rapid hydrolysis and condensation to form various polynuclear species.[2][3]

At pH values greater than zero and in the absence of strongly coordinating ligands, the dominant and most kinetically stable species is the tetrameric cation, [Zr₄(OH)₈(H₂O)₁₆]⁸⁺ .[3][4][5][6][7] This complex features a square of four zirconium atoms linked by double hydroxo (OH) bridges. Each zirconium atom is eight-coordinated, bound to four bridging hydroxide groups and four terminal water molecules.[4][5] The speciation is highly dependent on conditions such as pH, concentration, temperature, and solution age, with further polymerization to higher-order oligomers or eventual precipitation of hydrous zirconia possible.[2][8]

This inherent complexity necessitates the use of advanced spectroscopic methods to probe the solution structure. A failure to accurately characterize the dominant zirconium species can lead to poor reproducibility in synthesis and unpredictable performance in application.

Vibrational Spectroscopy: A Window into Molecular Bonds

Vibrational spectroscopy techniques, Raman and Infrared (IR), are powerful frontline tools for identifying the functional groups and probing the core structure of zirconium species in solution. They are particularly sensitive to the vibrations of the Zr-O framework and the associated water and hydroxyl ligands.

Infrared (IR) Spectroscopy

Causality: IR spectroscopy excels at probing polar functional groups. In this compound solutions, it is highly sensitive to the vibrations of coordinated water molecules and the crucial Zr-OH hydroxo-bridges that form the backbone of the polynuclear clusters. Changes in the hydrogen-bonding environment and coordination state are directly reflected in the IR spectrum.

Attenuated Total Reflectance (ATR) is the preferred method for aqueous solutions as it circumvents the strong IR absorbance of water by using a short, well-defined path length.

-

Instrument Setup: Use an FTIR spectrometer equipped with an ATR accessory (e.g., with a diamond or zinc selenide crystal).

-

Background Collection: Record a background spectrum of the solvent (deionized water) under the same conditions as the sample. This is critical for accurate subtraction.

-

Sample Measurement: Place a small aliquot (typically a few drops) of the this compound solution onto the ATR crystal, ensuring complete coverage.

-

Data Acquisition: Collect the spectrum, typically co-adding 32 or 64 scans at a resolution of 4 cm⁻¹ over a range of 4000-400 cm⁻¹.

-

Processing: Perform ATR correction and subtract the water background spectrum to isolate the spectral features of the zirconium solute.

The resulting spectrum provides clear signatures of the hydrated cluster.[9]

-

~3400 cm⁻¹ (broad): This band arises from the O-H stretching (ν(OH)) vibrations of both the coordinated water molecules and the bridging hydroxyl groups. Its broadness is indicative of a complex network of hydrogen bonds.

-

~1625 cm⁻¹: This sharp peak is assigned to the H-O-H bending (δ(H₂O)) mode of coordinated water molecules.

-

~1012 and 922 cm⁻¹: These bands in the fingerprint region are attributed to the Zr-O-H deformation (bending) modes (δ(ZrOH)) of the hydroxo-bridges, providing direct evidence of the hydrolyzed cluster's core structure.[9]

Raman Spectroscopy

Causality: While IR is sensitive to polar bonds, Raman spectroscopy is sensitive to changes in polarizability and excels at detecting symmetric vibrations of inorganic cores. It is therefore an ideal tool for probing the Zr-O-Zr backbone of the tetrameric cluster, which is often less active or obscured in the IR spectrum.

-

Sample Preparation: Filter the aqueous ZrOCl₂ solution (e.g., 0.1 M) to remove any scattering particulates. Place the sample in a quartz cuvette.

-

Instrument Setup: Use a Raman spectrometer with a suitable excitation laser (e.g., 532 nm or 785 nm). The choice of laser involves a trade-off between signal intensity (higher for shorter wavelengths) and potential fluorescence (lower for longer wavelengths).

-

Data Acquisition: Focus the laser into the sample volume and collect the scattered light. Acquisition times and laser power should be optimized to maximize signal-to-noise without causing sample heating or degradation.

Specific assignments for the [Zr₄(OH)₈(H₂O)₁₆]⁸⁺ ion in aqueous solution are not extensively documented, unlike those for solid-state zirconia. However, the technique provides critical qualitative and semi-quantitative information:

-

Low-Wavenumber Region (< 800 cm⁻¹): This region is where the characteristic vibrations of the Zr-O framework are expected. A band observed around 535 cm⁻¹ in hydrous zirconia has been assigned to a bridging-hydroxy Zr-O stretch, which is a key feature of the tetramer.[7]

-

Monitoring Speciation: Raman is exceptionally useful for tracking changes in speciation. As pH or concentration is altered, the growth or disappearance of specific bands in the low-frequency region can be used to monitor the equilibrium between monomeric, tetrameric, and higher-order polymeric species.[6][10] The relative intensities of these bands can provide a measure of the relative concentrations of different species.

| Technique | **Wavenumber (cm⁻¹) ** | Assignment | Structural Insight |

| Infrared (IR) | ~3400 (broad) | ν(OH) of H₂O and Zr-OH | Confirms hydration and hydrolysis |

| ~1625 | δ(H₂O) of coordinated water | Probes the primary hydration shell | |

| ~1012, 922 | δ(ZrOH) of hydroxo-bridges | Direct evidence of the cluster's core | |

| Raman | < 800 (expected) | Zr-O-Zr framework vibrations | Probes the inorganic backbone |

| ~535 (reported) | Bridging Zr-O-H stretch | Signature of the hydrolyzed core |

Table 1: Summary of key vibrational modes for characterizing aqueous zirconium species.

X-ray Absorption Spectroscopy (XAS): Unveiling the Local Coordination Environment

Causality: To obtain unambiguous, quantitative structural information about non-crystalline materials like ions in solution, a technique that directly probes the local atomic environment is required. X-ray Absorption Spectroscopy (XAS) is the premier tool for this purpose, providing precise measurements of bond distances, coordination numbers, and the identity of neighboring atoms around the central zirconium atom.[7][11]

XAS is divided into two regimes:

-

XANES (X-ray Absorption Near Edge Structure): The region near the absorption edge is sensitive to the oxidation state and coordination geometry (e.g., octahedral vs. square antiprismatic).

-

EXAFS (Extended X-ray Absorption Fine Structure): The oscillatory structure well above the edge contains information about the local atomic structure, including bond lengths and coordination numbers of successive shells of neighboring atoms.[4][11]

-

Source: XAS experiments require the high flux of a synchrotron radiation source.

-

Sample Preparation: Solutions are held in a liquid cell with X-ray transparent windows (e.g., Kapton or Mylar). The concentration must be sufficient to provide adequate absorption contrast at the Zr K-edge (~18.0 keV).

-

Data Acquisition: The energy of the incident X-ray beam is scanned across the absorption edge, and the absorption coefficient is measured in either transmission or fluorescence mode.

EXAFS analysis has been instrumental in definitively determining the structure of the tetrameric ion in solution.[2][4]

-

Eight-Coordination: The data confirm that each Zr(IV) ion is eight-coordinated, most likely in a square antiprismatic geometry.[2][4]

-

Two Distinct Oxygen Shells: The analysis resolves two different Zr-O bond distances:

-

A shorter distance corresponding to the four bridging hydroxide oxygens (Zr-μ₂-OH).

-

A longer distance corresponding to the four terminal water oxygens (Zr-OH₂).

-

-

Zr-Zr Distance: The analysis also reveals a distinct peak corresponding to the distance between adjacent zirconium atoms across the hydroxo-bridges, confirming the polynuclear nature of the cluster.

| Parameter | Value (Å) | Assignment | Reference |

| Zr-O (1st shell) | ~2.14 - 2.20 | Bridging Hydroxide (Zr-μ₂-OH) | [4][5] |

| Zr-O (2nd shell) | ~2.27 - 2.30 | Terminal Water (Zr-OH₂) | [4][5] |

| Zr-Zr | ~3.7 - 3.8 | Adjacent Zr atoms in tetramer | [5] |

Table 2: Average structural parameters for the [Zr₄(OH)₈(H₂O)₁₆]⁸⁺ ion determined by EXAFS.

Other Spectroscopic Probes

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy can provide information on the structure and dynamics of species in solution. For zirconium solutions, ¹H NMR is the most accessible technique. In principle, it can distinguish between protons in different environments: bridging hydroxides, coordinated water, and bulk water. However, rapid chemical exchange between these sites often leads to broad, averaged signals, making interpretation challenging. The use of ⁹¹Zr NMR is hampered by the nucleus's low natural abundance, low gyromagnetic ratio, and large quadrupole moment, though it has been applied in specialized cases.

UV-Vis Spectroscopy

Aqueous Zr(IV) ions are colorless and do not exhibit d-d electronic transitions in the visible range. Their ligand-to-metal charge transfer bands lie in the deep UV. Therefore, UV-Vis spectroscopy is not typically used for direct characterization. However, it can be a valuable indirect tool for:

-

Monitoring Complexation: Following the formation of colored complexes by titrating a ZrOCl₂ solution with a chromophoric ligand.

-

Particle Formation: Detecting the onset of nanoparticle formation through scattering effects (i.e., a rising baseline at shorter wavelengths).

An Integrated Spectroscopic Strategy

No single technique can provide a complete picture of the complex speciation in this compound solutions. A robust characterization strategy relies on the synergistic use of multiple methods.

A validated workflow begins with vibrational spectroscopy (Raman and IR) as rapid, accessible screening tools to identify the primary functional groups and classify the type of polynuclear species present. Based on this initial assessment, XAS is employed to obtain definitive and quantitative structural parameters. NMR and UV-Vis can then be used to investigate the solution's dynamic properties or its reactivity with other components in a formulation. By integrating the insights from each technique, a self-validating and comprehensive model of the zirconium speciation can be constructed, enabling precise control over material synthesis and application performance.

References

-

Persson, I., et al. (2004). Structure of the hydrated, hydrolysed and solvated zirconium(iv) and hafnium(iv) ions in water and aprotic oxygen donor solvents. A crystallographic, EXAFS spectroscopic and large angle X-ray scattering study. Dalton Transactions. [Link]

-

Neck, V., et al. (2003). Combined LIBD and XAFS investigation of the formation and structure of Zr(IV) colloids. PubMed. [Link]

-

Connick, R. E., & Reas, W. H. (1951). The Hydrolysis and Polymerization of Zirconium in Perchloric Acid Solution. Journal of the American Chemical Society. [Link]

-

Rao, N., et al. (2007). Computational Study of the Zr4+ Tetranuclear Polymer, [Zr4(OH)8(H2O)16]8+. The Journal of Physical Chemistry A. [Link]

-

Matsui, K., et al. (2013). Structure of Zirconium(IV) in Aqueous Zirconium Chloride Solutions as Studied by Zr − K Edge Extended X-ray Absorption Fine Structure Analysis. ResearchGate. [Link]

-

Singh, D., et al. (2021). A Novel Process for Production of High Purity Zirconium Oxy Chloride from Zircon Sand for Bio-Inert Ceramics. ResearchGate. [Link]

-

Galiana, B., et al. (2024). Phosphoester bond hydrolysis by a discrete zirconium-oxo cluster: mechanistic insights into the central role of the binuclear ZrIV–ZrIV active site. PubMed Central. [Link]

-

Rao, N., et al. (2007). Computational study of the Zr4+ tetranuclear polymer, [Zr4(OH)8(H2O)16]8+. PubMed. [Link]

-

Amelia, D., et al. (2024). Synthesis and Characterization of this compound from Bangka and Belitung Zircon Sand. ResearchGate. [Link]

-

Hagfeldt, C., et al. (2004). Structure of the hydrated, hydrolysed and solvated zirconium(IV) and hafnium(IV) ions in water and aprotic oxygen donor solvents. A crystallographic, EXAFS spectroscopic and large angle X-ray scattering study. ResearchGate. [Link]

-

Drout, R. J., et al. (2021). Aqueous Stability of Zirconium Clusters, Including the Zr(IV) Hexanuclear Hydrolysis Complex [Zr6O4(OH)4(H2O)24]12+, from Density Functional Theory. Persson Group, UC Berkeley. [Link]

-

Shenderovich, I., et al. (2022). Hydronium Ions on the Surface of a Partially Hydrolyzed α-Zirconium Phosphate: Solid-State 2H and 31P MAS NMR Evidence. Inorganic Chemistry. [Link]

-

Kavun, V. Y., et al. (2000). A study of the hydrolysis of ZrF 6 2− and the structure of intermediate hydrolysis products by 19F and 91Zr NMR in the 9.4 T field. ResearchGate. [Link]

-

Shenderovich, I., et al. (2022). Hydronium Ions on the Surface of a Partially Hydrolyzed α-Zirconium Phosphate: Solid-State 2H and 31P MAS NMR Evidence. ACS Publications. [Link]

-

Brown, P. L., et al. (2007). Hydrolysis Constant and Coordination Geometry of Zirconium(IV). ResearchGate. [Link]

-

Mohamed, S. A., et al. (2021). Synthesis and Characterization of Pure Zirconium Oxide (ZrO2) Nanoparticles by Conventional Precipitation Method. Journal of Environmental Nanotechnology. [Link]

-

Gerasimova, T. P., et al. (2014). Synthesis, Spectral Properties, and Antitumor Activity of a New Axially Substituted Phthalocyanine Complex of Zirconium(IV) with Citric Acid. ResearchGate. [Link]

-

Scholz, G., et al. (2012). In Situ Infrared Spectroscopic Analysis of the Water Modes of during the Thermal Dehydration of ZrOCl2 center dot 8H(2)O. ResearchGate. [Link]

-

Hassan, B. A. (2022). Spectrophotometric determination of Zr(IV), Hg(II) and U(VI) in solution with their analytical applications: Structural characterization and molecular docking of the solid complexes. PubMed. [Link]

-

Maddrell, E. R., et al. (2002). X-ray Diffraction and X-ray Absorption Spectroscopy Studies of Sol−Gel-Processed Zirconium Titanates. Chemistry of Materials. [Link]

-

Davy, C. A., et al. (2011). An X-ray absorption near-edge structure (XANES) study of the oxidation state of tin in zirconium alloy oxide films. University of Manchester Research Explorer. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. kns.org [kns.org]

- 3. perssongroup.lbl.gov [perssongroup.lbl.gov]

- 4. researchgate.net [researchgate.net]

- 5. chemrxiv.org [chemrxiv.org]

- 6. Computational study of the Zr4+ tetranuclear polymer, [Zr4(OH)8(H2O)16]8+ - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. On Raman spectroscopy of zirconium oxide films | Semantic Scholar [semanticscholar.org]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

An In-depth Technical Guide to Zirconium Oxychloride Solution Chemistry and Speciation

<_-3a_corerequirements> <part_13a_core_directive_28_autonomy_29>

Foreword: Beyond the Datasheet – A Practical Perspective

To the researchers, scientists, and drug development professionals who rely on zirconium compounds, this guide is intended to be more than a mere recitation of chemical principles. It is a distillation of field-proven insights into the complex and often enigmatic behavior of zirconium oxychloride in aqueous solutions. In my years as a senior application scientist, I have seen firsthand how a nuanced understanding of zirconium speciation can be the determining factor in the success or failure of a synthesis, the stability of a formulation, or the efficacy of a drug delivery system. This guide is structured to provide not just the "what," but the critical "why" behind the experimental observations and analytical choices that are paramount to mastering the application of this versatile chemical.

The Fundamental Nature of Zirconium(IV) in Aqueous Media

This compound (ZrOCl₂·8H₂O) is a widely utilized precursor for a vast array of zirconium-based materials, from advanced ceramics and catalysts to pharmaceuticals.[1][2][3] Its dissolution in water, however, is not a simple matter of ion dissociation. The high charge density of the Zr(IV) cation (Zr⁴⁺) makes it intensely electrophilic, leading to a strong interaction with water molecules. This interaction is the genesis of the complex solution chemistry that follows.

The aqueous solution of this compound is notably acidic. This acidity arises from the hydrolysis of the hydrated zirconium species, a process where coordinated water molecules are deprotonated. This initial hydrolysis is the first step in a cascade of reactions that lead to the formation of various polynuclear species.[4][5]

The Cornerstone of Zirconium Speciation: Hydrolysis and Polymerization

The chemistry of zirconium in aqueous solution is dominated by hydrolysis and subsequent polymerization. The monomeric [Zr(H₂O)₈]⁴⁺ ion is only stable in highly acidic conditions (typically > 2 M acid). As the pH increases, even slightly, hydrolysis begins, leading to the formation of hydroxyl-bridged polymers.

The most well-characterized and fundamental of these polymeric structures is the tetrameric cation, [Zr₄(OH)₈(H₂O)₁₆]⁸⁺.[6][7][8] This species is considered the primary building block for larger zirconium polymers in solution.[7][8] Its structure consists of four zirconium ions linked by double hydroxyl bridges, with each zirconium atom being eight-coordinated.[7]

Caption: Structure of the tetrameric zirconium cation.

This tetramer can further polymerize through olation (formation of M-OH-M bridges) and oxolation (formation of M-O-M bridges) reactions, leading to the formation of larger and more complex structures, and eventually, the precipitation of hydrous zirconia (ZrO₂·nH₂O).[9][10]

Key Factors Influencing Zirconium Speciation: A Controllable Landscape

The equilibrium between the various zirconium species in solution is dynamic and highly sensitive to several factors. Understanding and controlling these parameters is crucial for achieving reproducible results in any application involving this compound solutions.

| Factor | Effect on Speciation | Underlying Causality |

| pH | Increasing pH promotes hydrolysis and polymerization, leading to the formation of larger, less soluble species.[11][12] | Higher concentrations of hydroxide ions shift the hydrolysis equilibrium towards the formation of Zr-OH bonds, facilitating condensation reactions. |

| Concentration | Higher zirconium concentrations favor the formation of polymeric species.[6][13] | Increased proximity of zirconium centers enhances the probability of forming hydroxyl and oxo bridges. |

| Temperature | Elevated temperatures accelerate hydrolysis and polymerization, often leading to the precipitation of zirconium hydroxides or oxides.[14] | Increased thermal energy overcomes the activation barriers for condensation reactions, driving the system towards thermodynamically more stable, less soluble forms. |

| Aging | Over time, solutions of this compound will undergo slow polymerization and structural rearrangement.[15] | The system slowly moves towards thermodynamic equilibrium, which often favors the formation of larger, more ordered polymeric structures. |

| Anions | The nature and concentration of counter-ions can influence the structure and stability of the zirconium species.[16][17] | Anions can coordinate to the zirconium centers, competing with water and hydroxide ligands and potentially altering the polymerization pathways. |

Analytical Techniques for Characterizing Zirconium Speciation

A multi-faceted analytical approach is often necessary to fully characterize the complex speciation of zirconium in solution. Each technique provides a unique piece of the puzzle, and their combined application offers a more complete picture.

Raman Spectroscopy

Raman spectroscopy is a powerful, non-invasive technique for probing the vibrational modes of molecules and can be used to identify the different zirconium species present in solution.[6][18] The presence and positions of specific Raman bands can provide information on the nature of the Zr-O and Zr-OH bonds, as well as the overall structure of the polymeric species.[19][20][21]

Experimental Protocol: Raman Analysis of this compound Solution

-

Sample Preparation: Prepare a this compound solution of the desired concentration in deionized water. The concentration should be high enough to provide a good signal-to-noise ratio (typically > 0.1 M).

-

Instrument Setup:

-

Use a Raman spectrometer equipped with a laser excitation source appropriate for minimizing fluorescence (e.g., 532 nm or 785 nm).

-

Calibrate the spectrometer using a known standard (e.g., silicon).

-

Set the laser power to a level that does not induce sample heating or degradation.

-

Select an appropriate objective lens for liquid sample analysis.

-

-

Data Acquisition:

-

Acquire the Raman spectrum of the solution over a spectral range that covers the characteristic Zr-O and Zr-OH vibrational modes (typically 200-1200 cm⁻¹).

-

Use an appropriate acquisition time and number of accumulations to achieve a good signal-to-noise ratio.

-

-

Data Analysis:

-

Perform baseline correction and cosmic ray removal on the acquired spectrum.

-

Identify and assign the characteristic Raman bands corresponding to different zirconium species. For example, bands associated with the [Zr₄(OH)₈(H₂O)₁₆]⁸⁺ tetramer are often observed in the 400-600 cm⁻¹ region.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy, particularly ¹⁷O and ⁹¹Zr NMR, can provide detailed information about the local environment of the zirconium and oxygen atoms.[6][22] This technique can be used to distinguish between terminal and bridging hydroxyl groups and to probe the dynamics of ligand exchange.

Experimental Protocol: ⁹¹Zr NMR Analysis

-

Sample Preparation: Prepare a concentrated solution of this compound in a suitable solvent (e.g., D₂O for deuterium locking). The use of enriched ⁹¹Zr can significantly enhance the signal.

-

Instrument Setup:

-

Use a high-field NMR spectrometer.

-

Tune the probe to the ⁹¹Zr frequency.

-

Optimize the acquisition parameters, including pulse width, relaxation delay, and number of scans. Due to the low natural abundance and quadrupolar nature of ⁹¹Zr, long acquisition times are often necessary.

-

-

Data Acquisition: Acquire the ⁹¹Zr NMR spectrum.

-

Data Analysis: The chemical shifts and line widths of the ⁹¹Zr signals provide information about the coordination environment and symmetry of the zirconium species.

X-ray Scattering Techniques

Small-Angle X-ray Scattering (SAXS) and Extended X-ray Absorption Fine Structure (EXAFS) are powerful techniques for determining the size, shape, and structure of the zirconium polymers in solution.[6][16][17]

Experimental Protocol: SAXS Analysis

-

Sample Preparation: Prepare this compound solutions of varying concentrations. The solutions must be free of any particulate matter.

-

Instrument Setup:

-

Use a SAXS instrument with a high-intensity X-ray source.

-

Place the liquid sample in a suitable capillary or sample cell.

-

-

Data Acquisition:

-

Collect the scattering data over a range of scattering angles (q).

-

Also, collect data for the pure solvent for background subtraction.

-

-

Data Analysis:

-

Subtract the solvent scattering from the sample scattering.

-

Analyze the resulting scattering curve to determine the radius of gyration (Rg), which provides information about the size of the zirconium polymers.[6]

-

More advanced modeling can be used to determine the shape and structure of the scattering particles.

-

Applications in Drug Development

The unique chemistry of this compound finds several applications in the pharmaceutical industry.[1] Its ability to form stable complexes and act as a cross-linking agent is particularly valuable. For instance, zirconium compounds are used in the formulation of some antiperspirants and as components in certain drug delivery systems.[23][24][25] A thorough understanding of its solution chemistry is paramount for ensuring the stability, safety, and efficacy of such products.

Conclusion: A Call for Rigorous Characterization

The solution chemistry of this compound is a rich and complex field. The facile hydrolysis and polymerization of the Zr(IV) ion necessitate a careful and considered approach to its use in any application. The speciation is not static but exists in a dynamic equilibrium that is sensitive to a multitude of factors. For the researcher, scientist, or drug development professional, a deep understanding of these principles, coupled with rigorous analytical characterization, is the key to unlocking the full potential of this versatile and important compound.

References

Sources

- 1. hl-material.com [hl-material.com]

- 2. benchchem.com [benchchem.com]

- 3. americanelements.com [americanelements.com]

- 4. etd.lib.metu.edu.tr [etd.lib.metu.edu.tr]

- 5. researchgate.net [researchgate.net]

- 6. Zr(Ⅳ) structure in aqueous zirconium chloride octahydrate solution from small-angle X-ray scattering analysis [ccspublishing.org.cn]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Computational study of the Zr4+ tetranuclear polymer, [Zr4(OH)8(H2O)16]8+ - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. scispace.com [scispace.com]

- 12. intercorr.com.br [intercorr.com.br]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. air.repo.nii.ac.jp [air.repo.nii.ac.jp]

- 17. pubs.acs.org [pubs.acs.org]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

- 20. kns.org [kns.org]

- 21. researchgate.net [researchgate.net]

- 22. researchgate.net [researchgate.net]

- 23. This compound Solution Zircomet Limited - Zirconium Based Materials [zircomet.com]

- 24. luxfermeltechnologies.com [luxfermeltechnologies.com]

- 25. luxfermeltechnologies.com [luxfermeltechnologies.com]

- 26. This compound Manufacturer,this compound Supplier,India [zirconiumindia.in]

- 27. americanelements.com [americanelements.com]

- 28. perssongroup.lbl.gov [perssongroup.lbl.gov]

- 29. hzdr.de [hzdr.de]

- 30. researchgate.net [researchgate.net]

- 31. elar.urfu.ru [elar.urfu.ru]

- 32. lirias.kuleuven.be [lirias.kuleuven.be]

- 33. This compound - Explore the Science & Experts | ideXlab [idexlab.com]

- 34. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]

- 35. Analytical techniques for zirconium and its compounds (Conference) | ETDEWEB [osti.gov]

- 36. Removal of Hf(IV) Ions from Zr(IV) Ions in Sulfuric Acid Solution by Solvent Extraction with PC88A [mdpi.com]

- 37. CN105502491A - Method for preparing ultrapure this compound and byproduct silicon tetrachloride through zircon sand boiling chlorination - Google Patents [patents.google.com]

- 38. impact.ornl.gov [impact.ornl.gov]

- 39. mdpi.com [mdpi.com]

- 40. researchgate.net [researchgate.net]

- 41. researchgate.net [researchgate.net]

- 42. repository.up.ac.za [repository.up.ac.za]

- 43. researchgate.net [researchgate.net]

- 44. Studies on the Hydrolytic Behavior of Zirconium [research.chalmers.se]

- 45. chemrxiv.org [chemrxiv.org]

- 46. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Solubility of Zirconium Oxychloride in Organic Solvents

Prepared for: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Zirconium oxychloride octahydrate (ZrOCl₂·8H₂O), a key precursor in the synthesis of advanced materials, catalysts, and pharmaceuticals, exhibits complex solubility behavior in non-aqueous media. Understanding and controlling its dissolution in organic solvents is paramount for process optimization, reaction control, and the development of novel material morphologies. This guide provides a comprehensive overview of the theoretical principles governing the solubility of ZrOCl₂, details practical experimental methodologies for its determination, presents a compilation of known solubility data, and explores the critical factors that influence dissolution. By integrating fundamental theory with actionable protocols, this document serves as an essential resource for professionals leveraging zirconium chemistry in their research and development endeavors.

Introduction to this compound (ZrOCl₂·8H₂O)

This compound octahydrate is a white, crystalline solid that serves as a common and cost-effective source of zirconium.[1] While highly soluble in water, its behavior in organic solvents is more nuanced and of significant industrial and academic interest.[1][2][3] The applications of its organic solutions are diverse, ranging from the preparation of zirconium-based catalysts and advanced ceramics to its use as a cross-linking agent in textiles and a precursor for metal-organic frameworks (MOFs).[1]

The solid-state and solution structure of ZrOCl₂·8H₂O dictates its solubility. In the crystalline form, it exists as the tetrameric cation [Zr₄(OH)₈(H₂O)₁₆]⁸⁺, with chloride ions balancing the charge. This complex, hydrated structure is central to its interactions with organic media.

Theoretical Principles of Solubility

The dissolution of ZrOCl₂·8H₂O in an organic solvent is not a simple process but rather a complex interplay of solute-solvent interactions, often involving the partial or complete displacement of coordinated water molecules. The widely-cited principle of "like dissolves like" provides a preliminary framework, but a deeper understanding requires consideration of specific chemical interactions.

The Nature of the Solute: A Hydrolyzed and Polymerized Species

This compound is prone to hydrolysis and polymerization, even in the solid state.[2] In solution, the tetrameric zirconium cation can undergo further reactions. The Lewis acidic nature of the Zr(IV) center is a primary driver for its interaction with Lewis basic organic solvents (e.g., alcohols, ethers, ketones).

The Role of the Solvent: Polarity and Lewis Basicity

Key solvent properties governing the solubility of ZrOCl₂·8H₂O include:

-

Polarity: Polar solvents are generally more effective at solvating the ionic components of the salt.

-

Hydrogen Bonding Capability: Solvents that can act as hydrogen bond donors or acceptors can interact with the coordinated water and hydroxyl groups of the zirconium complex.

-

Lewis Basicity: Organic solvents with lone pairs of electrons (e.g., the oxygen in alcohols and ethers) can act as Lewis bases, directly coordinating to the Lewis acidic zirconium center and potentially displacing water ligands. This is often the dominant mechanism for dissolution in polar aprotic and protic solvents.

The interplay of these factors is illustrated in the diagram below.

Caption: Fig. 1: Lewis acid-base interaction driving the dissolution of ZrOCl₂·8H₂O.

Quantitative Solubility Data

Obtaining precise, quantitative solubility data for ZrOCl₂·8H₂O in organic solvents is challenging due to its hygroscopic nature and tendency to hydrolyze.[4][5] The data available is often qualitative. However, based on various sources, a general solubility profile can be summarized.

| Solvent Class | Solvent Example | Reported Solubility | Reference(s) |

| Alcohols | Methanol | Soluble | [1][5][6] |

| Ethanol | Soluble | [1][2][3][6] | |

| Ethers | Diethyl Ether | Soluble | [1][5][7] |

| Ketones | Acetone | Sparingly soluble (yields dizirconyl chloride) | [4][8] |

| Acids | Hydrochloric Acid | Slightly Soluble | [1][5][7] |

| Other Organics | Other Solvents | Generally Insoluble | [1][6] |

Note: "Soluble" is a qualitative term. The actual concentration can vary significantly with temperature and the precise water content of the system. For many applications, even partial solubility is sufficient to enable reactivity. Precipitation of related species, like dizirconyl chloride, can occur when adding a less polar solvent like acetone to an alcoholic solution.[8]

Experimental Determination of Solubility

A reliable and reproducible protocol is essential for determining the solubility of ZrOCl₂·8H₂O. The isothermal saturation method is a robust and widely accepted technique.[9][10][11]

Isothermal Saturation Method: A Step-by-Step Protocol

This method involves creating a saturated solution at a constant temperature and then analyzing the concentration of zirconium in the liquid phase.

1. System Preparation:

-

Add an excess of ZrOCl₂·8H₂O powder to the organic solvent of interest in a sealed, temperature-controlled vessel (e.g., a jacketed glass reactor connected to a circulating water bath).

-

Rationale: Using an excess of the solid ensures that the solution reaches equilibrium saturation. Sealing the vessel is critical to prevent solvent evaporation or absorption of atmospheric moisture, especially given the hygroscopic nature of ZrOCl₂.[4]

2. Equilibration:

-

Stir the mixture vigorously at a constant, controlled temperature for a prolonged period (e.g., 24-48 hours).

-

Rationale: Continuous agitation ensures intimate contact between the solid and the solvent, facilitating the dissolution process. A sufficient equilibration time is necessary to ensure the system has reached a true thermodynamic equilibrium.[9][10] Preliminary experiments can determine the minimum time required to reach a stable concentration.[9][10]

3. Phase Separation:

-

Stop the stirring and allow the excess solid to settle.

-

Carefully withdraw a sample of the clear, supernatant liquid using a syringe fitted with a fine filter (e.g., a 0.45 µm PTFE filter). This must be done while maintaining the system temperature.

-

Rationale: Filtration is a critical step to ensure that no undissolved solid particulates are included in the sample for analysis, which would lead to erroneously high solubility values.[12] Performing this step at the equilibrium temperature prevents premature crystallization of the solute.

4. Sample Analysis:

-

Accurately weigh the filtered sample.

-

Dilute the sample with a suitable solvent (typically dilute acid) to a known volume to prevent precipitation upon cooling and to bring the concentration within the analytical range.

-